molecular formula C8H5ClN2O2 B2489531 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019023-77-8

8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2489531
CAS No.: 1019023-77-8
M. Wt: 196.59
InChI Key: FEWHPIPNJKLYIT-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. It is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8th position and the carboxylic acid group at the 3rd position enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWHPIPNJKLYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019023-77-8
Record name 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
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